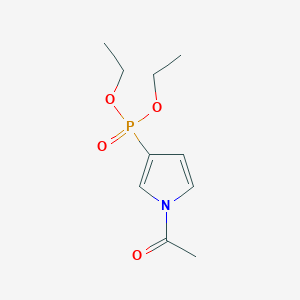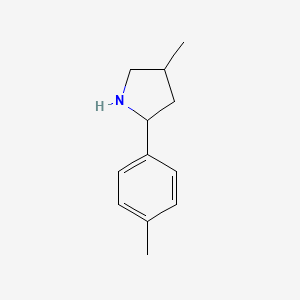
4-Methyl-2-(p-tolyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(p-tolyl)pyrrolidine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a methyl group at the 4-position and a p-tolyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(p-tolyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-2-(p-tolyl)butan-1-amine with a suitable cyclizing agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(p-tolyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyrrolidine derivatives, depending on the reagents used.
Applications De Recherche Scientifique
4-Methyl-2-(p-tolyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(p-tolyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism would vary based on the specific target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound, lacking the methyl and p-tolyl substitutions.
2-(p-Tolyl)pyrrolidine: Similar structure but without the methyl group at the 4-position.
4-Methylpyrrolidine: Lacks the p-tolyl group at the 2-position.
Uniqueness
4-Methyl-2-(p-tolyl)pyrrolidine is unique due to the combined presence of both the methyl and p-tolyl groups. These substitutions can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
4-methyl-2-(4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-12/h3-6,10,12-13H,7-8H2,1-2H3 |
Clé InChI |
GLUUTGQJXQNJRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


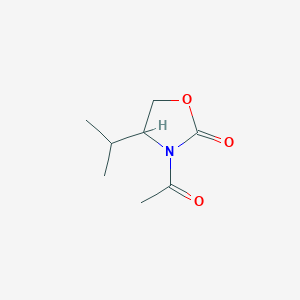
![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
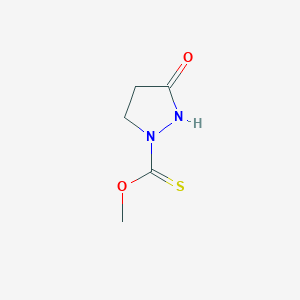
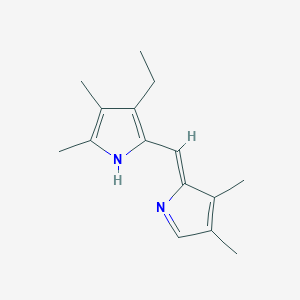
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)
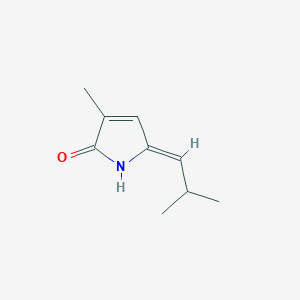
![4-(Difluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12872620.png)
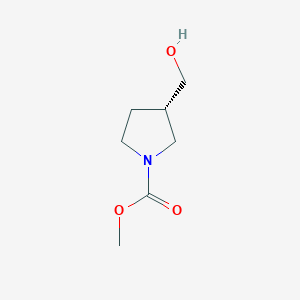
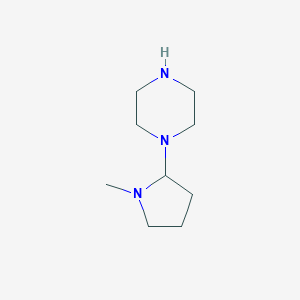


![2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12872646.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B12872651.png)
